For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Inosine Oxime
This document provides a comprehensive technical overview of inosine oxime (also known as 6-Hydroxyadenosine), a significant purine nucleoside derivative. It details the synthesis process, characteristic chemical properties, analytical characterization methods, and biological activities, making it an essential resource for professionals in medicinal chemistry, biochemistry, and drug development.
Introduction
Inosine oxime is a chemical compound derived from inosine, where the carbonyl group at the 6-position of the purine ring is converted into an oxime functional group (C=N-OH).[1] This modification imparts unique chemical reactivity and significant biological activities not present in the parent nucleoside.[1] It is recognized as an endogenous metabolite produced during cellular metabolism and has been studied for its toxic, mutagenic, and enzyme-inhibiting properties.[2][3] Its primary biological significance lies in its ability to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides, making it a compound of interest for therapeutic applications, including as a potential antibacterial agent.[1][4]
Synthesis of Inosine Oxime
The primary method for synthesizing inosine oxime is through the direct condensation of inosine with a hydroxylamine reagent.[1][5] This reaction is a standard procedure for forming oximes from carbonyl compounds.[5][6]
General Reaction Scheme
Inosine reacts with hydroxylamine, typically under acidic conditions, to form inosine oxime via a condensation reaction. The reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the C6 carbonyl carbon of the inosine ring, followed by dehydration to yield the oxime.
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis of inosine oxime.
-
Reagents and Materials:
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Inosine (1.0 eq)
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Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
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Sodium Carbonate (Na₂CO₃) or Pyridine (as a base)
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Solvent: Ethanol or Methanol
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Deionized Water
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Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
-
-
Procedure:
-
Dissolve Inosine (1.0 eq) in the chosen alcohol solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and a mild base like sodium carbonate (1.5 eq) in a minimal amount of water to liberate the free hydroxylamine.
-
Add the free hydroxylamine solution to the inosine solution. If using pyridine, it can be added directly to the reaction mixture containing inosine and hydroxylamine hydrochloride.
-
Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may precipitate. If not, slowly add cold deionized water to induce precipitation.
-
-
Purification: [1]
-
Collect the crude solid product by vacuum filtration and wash with cold water.
-
Purify the crude inosine oxime by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
-
Dry the purified crystals under a vacuum to yield pure inosine oxime.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of inosine oxime.
Chemical and Physical Properties
Inosine oxime is a stable, crystalline solid under standard conditions. Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | Inosine Oxime; 6-Hydroxyadenosine | [2][3] |
| CAS Number | 3414-62-8 | [2][3][7] |
| Molecular Formula | C₁₀H₁₃N₅O₅ | [7][8] |
| Molecular Weight | 283.24 g/mol | [3][7] |
| Monoisotopic Mass | 283.09167 Da | [9] |
| Melting Point | 195 °C (decomposes) | [7] |
| Boiling Point (est.) | 703.7°C at 760 mmHg | [7] |
| Solubility | Soluble in DMSO | [1] |
| Appearance | Colorless crystals or white powder | [5] |
| Storage Conditions | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [1] |
Characterization and Analytical Methods
The structural confirmation and purity assessment of synthesized inosine oxime rely on standard spectroscopic and chromatographic techniques.
Spectroscopic Characterization Data
The following table presents representative spectroscopic data for the characterization of inosine oxime.
| Technique | Observed Characteristics |
| ¹H NMR (Example) | Chemical shifts (δ, ppm) corresponding to protons on the ribose sugar moiety (similar to inosine, ~3.5-6.0 ppm), purine ring protons (C2-H, C8-H, ~8.0-8.5 ppm), and a characteristic broad singlet for the oxime -OH proton (>10 ppm). |
| ¹³C NMR (Example) | Resonances for the 5 ribose carbons (~60-90 ppm), and the purine ring carbons, including the characteristic C=NOH carbon (~145-155 ppm). |
| FT-IR (KBr, cm⁻¹) | Broad O-H stretch (~3600-3200 cm⁻¹), C=N stretch (~1665 cm⁻¹), N-O stretch (~945 cm⁻¹), and characteristic C-O and C-N stretches from the ribose and purine structures.[5][10] |
| Mass Spec. (ESI-MS) | [M+H]⁺ at m/z 284.09895; [M+Na]⁺ at m/z 306.08089.[9] |
Experimental Protocol: RP-HPLC Analysis
This protocol outlines a method for assessing the purity of inosine oxime, adapted from methods for its parent compound, inosine.[11][12][13]
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
C18 reverse-phase column (e.g., 4.6 x 100 mm).
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of inosine oxime (e.g., 1 mg/mL) in a suitable solvent like DMSO or the mobile phase.
-
Perform serial dilutions to create working standards within the linear range (e.g., 10–50 µg/ml).[13]
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak corresponding to inosine oxime. The retention time should be consistent and the peak shape symmetrical.
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Biological Activity and Mechanism of Action
Inosine oxime exhibits notable biological effects, primarily through its interaction with nucleotide metabolism pathways.
Inhibition of IMP Dehydrogenase
The principal mechanism of action for inosine oxime is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[1] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), an essential step in the de novo biosynthesis of guanine nucleotides (GMP, GDP, GTP).[4] By inhibiting IMPDH, inosine oxime disrupts the supply of guanine nucleotides, which are vital for DNA and RNA synthesis, thereby affecting cellular proliferation. This makes IMPDH a target for antibacterial and other therapeutic agents.[1][4]
Cellular Metabolism and Detoxification
Inosine oxime is an endogenous metabolite that can be formed by cytochrome P450 activity or oxidative stress.[2][3] It is reported to have toxic and mutagenic effects on both prokaryotic and eukaryotic cells.[2][3] The cell has a detoxification pathway for this compound; inosine oxime can undergo reductive dehydroxylation catalyzed by adenosine deaminase, converting it back to inosine.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of inosine oxime.
Conclusion
Inosine oxime is a synthetically accessible derivative of inosine with significant biological implications. Its synthesis is straightforward, and its structure can be confirmed using standard analytical techniques. The primary interest in this compound for researchers and drug developers stems from its potent inhibition of IMPDH, a key enzyme in nucleotide metabolism. This inhibitory action disrupts essential cellular processes and provides a basis for its potential use as an antibacterial agent. Further investigation into its structure-activity relationships and metabolic fate will continue to be a valuable area of research.
References
- 1. Buy Inosine oxime | 3414-62-8 | >98% [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inosine oxime Datasheet DC Chemicals [dcchemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Page loading... [guidechem.com]
- 8. Inosine oxime | C10H13N5O5 | CID 18881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - Inosine oxime (C10H13N5O5) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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